molecular formula C7H3BrClF3O B11763093 3-Bromo-5-chloro-4-(trifluoromethyl)phenol

3-Bromo-5-chloro-4-(trifluoromethyl)phenol

Cat. No.: B11763093
M. Wt: 275.45 g/mol
InChI Key: UZKMNYPJFQHVNB-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The halogen atoms can be reduced to form dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloro-4-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol
  • 3-Bromo-5-nitrobenzotrifluoride
  • 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-chloro-4-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenol ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications. The presence of multiple halogens and a trifluoromethyl group can enhance the compound’s reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C7H3BrClF3O

Molecular Weight

275.45 g/mol

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H

InChI Key

UZKMNYPJFQHVNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)O

Origin of Product

United States

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